2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
Overview
Description
Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of glucuronic acid, which is a key component in the metabolism of various substances in the body. This compound is often used in the synthesis of glycosides and other complex carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate typically involves the protection of hydroxyl groups in glucuronic acid followed by esterification. One common method involves the use of benzoyl chloride to protect the hydroxyl groups, followed by methylation to introduce the methyl ester group . The reaction conditions often include the use of a base such as pyridine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through high-performance liquid chromatography (HPLC) analysis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate the substitution of benzoyl groups.
Major Products Formed
The major products formed from these reactions include various derivatives of glucuronic acid, which can be used in further synthetic applications .
Scientific Research Applications
Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate has several applications in scientific research:
Chemistry: It is used in the synthesis of glycosides and other complex carbohydrates.
Biology: This compound can be used to study the metabolism of glucuronic acid derivatives.
Medicine: It is used in the development of drug delivery systems and prodrugs.
Industry: It is used in the production of various biochemical reagents and materials
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate involves its role as a glucuronic acid derivative. It can participate in various biochemical pathways, including the conjugation and detoxification of xenobiotics in the liver. The compound can interact with enzymes such as glucuronosyltransferases, which facilitate the transfer of glucuronic acid to various substrates .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar in structure but with benzyl groups instead of benzoyl groups.
Methyl 2,3,4-tri-O-acetyl-1-C-{2-[(benzyloxy)carbonyl]phenyl}-D-glucopyranuronate: Another derivative with acetyl and benzyloxycarbonyl groups.
Uniqueness
Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate is unique due to its specific benzoyl protecting groups, which provide stability and facilitate specific reactions. Its structure allows for selective deprotection and functionalization, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKDUIQLRJYBH-LYKLCEDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437371 | |
Record name | Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50767-71-0 | |
Record name | Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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